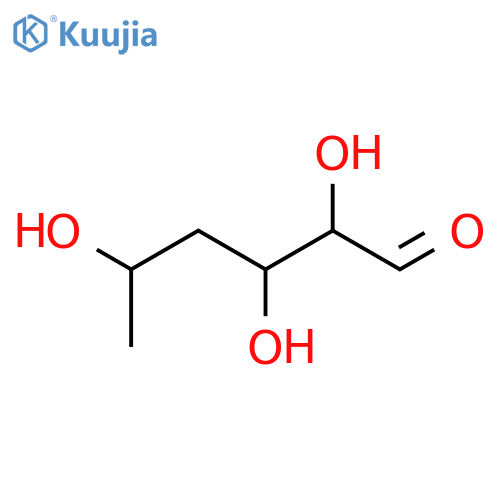Cas no 61244-62-0 (4-Deoxy-L-fucose)

4-Deoxy-L-fucose structure
商品名:4-Deoxy-L-fucose
4-Deoxy-L-fucose 化学的及び物理的性質
名前と識別子
-
- 4-Deoxy-L-fucose
- 4,6-Dideoxy-L-xylo-hexose
- W-203285
- 61244-62-0
- (3R,4S,6S)-6-METHYLOXANE-2,3,4-TRIOL
-
- インチ: InChI=1S/2C6H12O4/c1-3-2-4(7)5(8)6(9)10-3;1-4(8)2-5(9)6(10)3-7/h3-9H,2H2,1H3;3-6,8-10H,2H2,1H3
- InChIKey: YBUOERUUUNTBGF-UHFFFAOYSA-N
- ほほえんだ: CC(O)CC(O)C(O)C=O.CC1CC(O)C(O)C(O)O1
計算された属性
- せいみつぶんしりょう: 148.07400
- どういたいしつりょう: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 69.9Ų
じっけんとくせい
- ゆうかいてん: 142-143°C
- PSA: 69.92000
- LogP: -1.16460
4-Deoxy-L-fucose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D236250-50mg |
4-Deoxy-L-fucose |
61244-62-0 | 50mg |
$844.00 | 2023-05-18 | ||
| Biosynth | MD03942-5 mg |
4-Deoxy-L-fucose |
61244-62-0 | 5mg |
$173.25 | 2023-01-03 | ||
| Biosynth | MD03942-10 mg |
4-Deoxy-L-fucose |
61244-62-0 | 10mg |
$288.80 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-216822-10mg |
4-Deoxy-L-fucose, |
61244-62-0 | 10mg |
¥2708.00 | 2023-09-05 | ||
| TRC | D236250-100mg |
4-Deoxy-L-fucose |
61244-62-0 | 100mg |
$1550.00 | 2023-05-18 | ||
| TRC | D236250-5mg |
4-Deoxy-L-fucose |
61244-62-0 | 5mg |
$ 133.00 | 2023-09-08 | ||
| TRC | D236250-25mg |
4-Deoxy-L-fucose |
61244-62-0 | 25mg |
$442.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-216822-10 mg |
4-Deoxy-L-fucose, |
61244-62-0 | 10mg |
¥2,708.00 | 2023-07-10 | ||
| Biosynth | MD03942-2 mg |
4-Deoxy-L-fucose |
61244-62-0 | 2mg |
$80.86 | 2023-01-03 | ||
| TRC | D236250-10mg |
4-Deoxy-L-fucose |
61244-62-0 | 10mg |
$196.00 | 2023-05-18 |
4-Deoxy-L-fucose 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
